2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile
Overview
Description
Scientific Research Applications
Light Emitting and Electrical Properties
2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile demonstrates promising optical and opto-electrical properties in glassy forming compounds. These properties are particularly advantageous in organic light-emitting systems. This compound, with different electron acceptor groups, exhibits a range of photoluminescence and absorption maxima, making it a suitable candidate for light-emitting dopants in electroluminescence layers (Popova, Pudzs, Latvels, & Vembris, 2013).
Optical and Thermal Properties for Organic Devices
The compound's derivatives have been explored for their optical properties and thermal stability. These derivatives form thin solid films from volatile organic solvents, showing potential applications in organic light-emitting diodes and organic lasers. The thermal stability of these compounds is notable, with decomposition temperatures ranging from 264° to 318°C, which could be beneficial in various optical materials applications (Zarins et al., 2012).
Photovoltaic Applications
In the field of organic solar cells, derivatives of this compound have been studied. Their photoconductivity and photovoltaic properties show potential when mixed with fullerene derivatives, although the efficiency could be improved. These findings indicate possible applications in low-cost organic solar cells (Grzibovskis, Vembris, & Latvels, 2013).
Chemosensing Applications
This compound also shows promise as a chemosensor for low pH values. Its ability to exhibit pH-dependent ratiometric absorption properties and reversible color changes in response to acid concentration makes it a viable candidate for pH sensing in various applications (Kim, Kim, & Kim, 2014).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures. For 2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile, it is toxic if swallowed, harmful if inhaled or in contact with skin, and causes skin and serious eye irritation .
Properties
IUPAC Name |
2-(2-tert-butyl-6-methylpyran-4-ylidene)propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-10(11(7-14)8-15)6-12(16-9)13(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERXDQVCKDLENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572137 | |
Record name | (2-tert-Butyl-6-methyl-4H-pyran-4-ylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225378-53-0 | |
Record name | (2-tert-Butyl-6-methyl-4H-pyran-4-ylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.